

Application Notes and Protocols: Lentiviral-Mediated ACE2 Overexpression with Diminazene Aceturate (DIZE) Treatment

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Compound of Interest

Compound Name: *Diminazene*

Cat. No.: *B7822185*

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Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and physiological homeostasis. The classical RAS axis, consisting of Angiotensin-Converting Enzyme (ACE), Angiotensin II (Ang II), and the Angiotensin II Type 1 Receptor (AT1R), is well-known for its role in vasoconstriction, inflammation, and fibrosis. Counterbalancing this is the protective axis, centered around Angiotensin-Converting Enzyme 2 (ACE2), which converts Ang II into the beneficial heptapeptide, Angiotensin-(1-7) (Ang 1-7). Ang (1-7) subsequently signals through the Mas receptor (MasR) to mediate vasodilation, anti-inflammatory, and anti-proliferative effects.

Dysregulation of the RAS, characterized by an overactive ACE/Ang II/AT1R axis, is implicated in numerous pathologies. Consequently, strategies to enhance the protective ACE2/Ang (1-7)/MasR axis are of significant therapeutic interest. This document provides detailed protocols for upregulating this protective pathway using two complementary approaches: lentiviral-mediated overexpression of ACE2 and pharmacological activation of ACE2 using **Diminazene Aceturate (DIZE)**.

Lentiviral vectors provide a robust method for achieving stable, long-term overexpression of a target gene, in this case, ACE2, in a wide range of mammalian cells.^{[1][2]} DIZE is a small

molecule that has been identified as an activator of ACE2, enhancing its enzymatic activity.[3][4][5] Studies have shown that DIZE treatment can increase ACE2 activity, elevate ACE2 mRNA, and shift the RAS balance towards the protective axis. The combined approach of genetic overexpression and pharmacological activation can serve as a powerful experimental model to study the downstream effects of enhanced ACE2 activity, including the activation of pro-survival signaling pathways like PI3K/AKT.

These notes provide the necessary protocols for lentivirus production and transduction, cell-based assays to quantify the effects of these treatments, and a summary of expected quantitative outcomes based on published data.

Data Presentation: Quantitative Effects of ACE2 Upregulation

The following tables summarize the quantitative effects observed with lentiviral ACE2 overexpression and **Diminazene** Aceturate (DIZE) treatment from various experimental models.

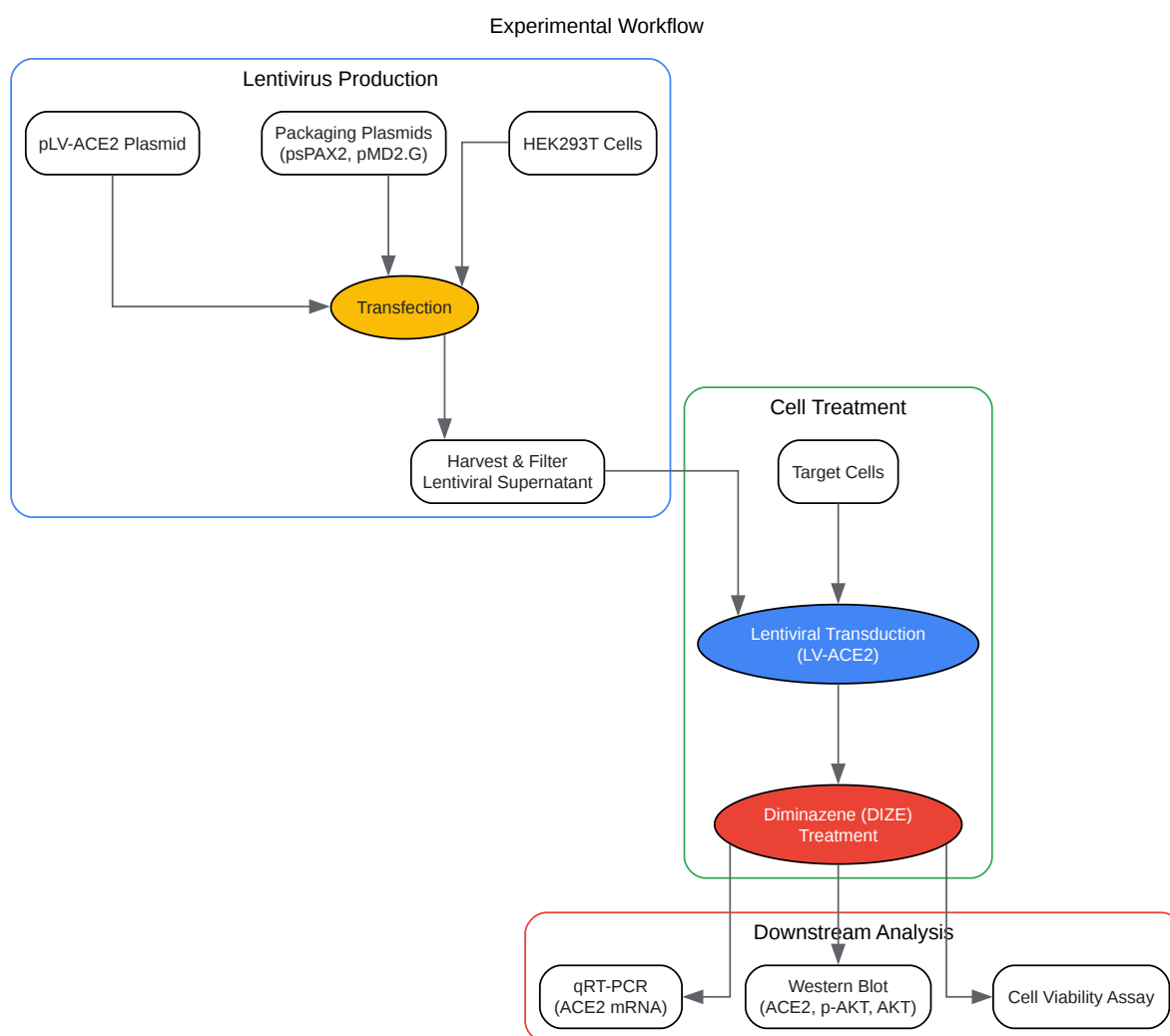
Table 1: Effects of Lentiviral-Mediated ACE2 Overexpression in vitro

Parameter	Fold Change (vs. Control)	Cell Line	Citation
ACE2 mRNA Expression	~100-fold increase	BEAS-2B	
ACE2 Protein Level	~12-fold increase	BEAS-2B	
ACE2 Enzymatic Activity	~50-fold increase	BEAS-2B	
SARS-CoV-2 RNA (in cells)	~1000-fold increase	BEAS-2B	

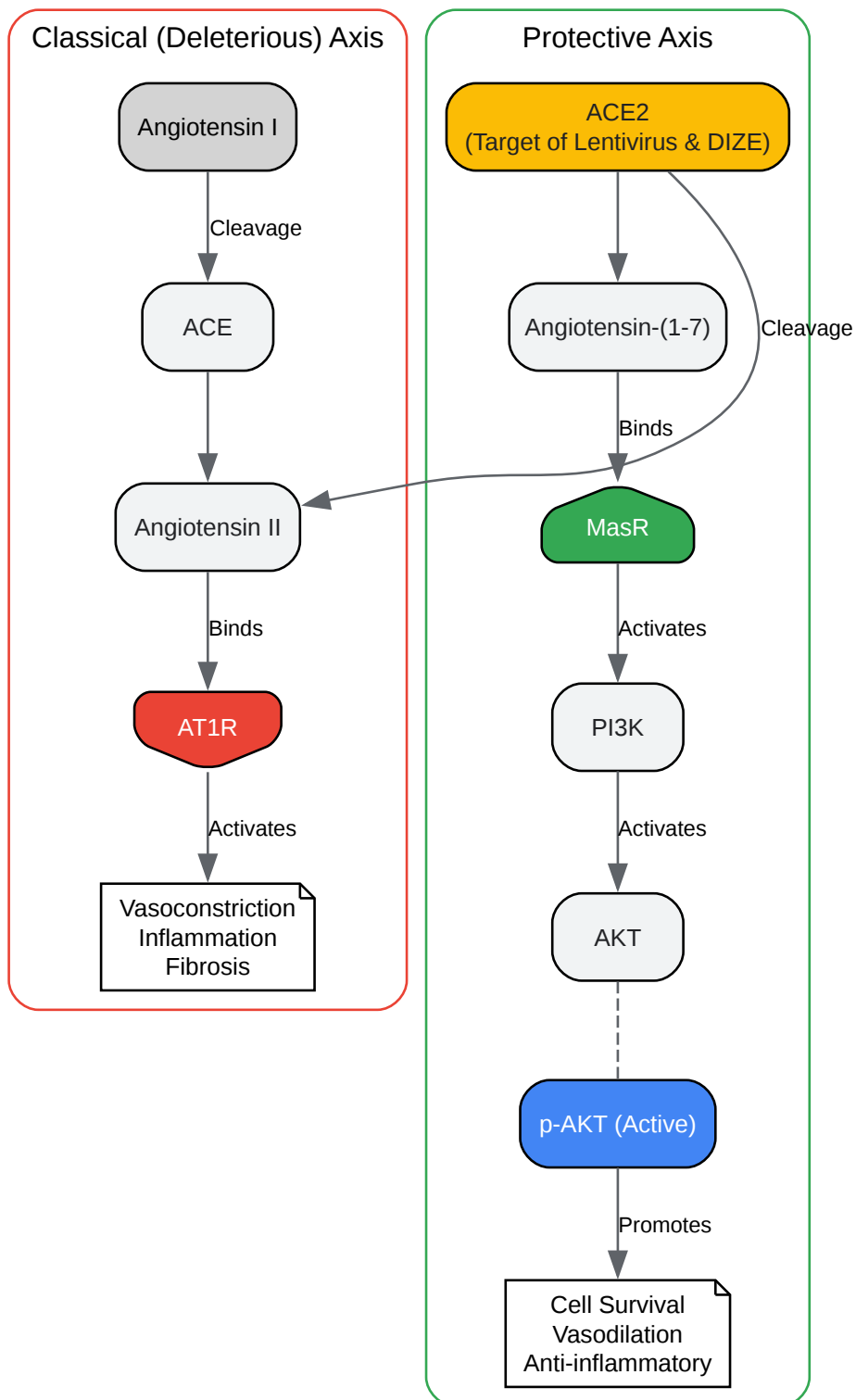
Table 2: Effects of **Diminazene** Aceturate (DIZE) Treatment in vivo

Parameter	Effect	Model System	Citation
Cardiac ACE2 Activity	~2.5-fold increase	Rat Myocardial Infarction	
Plasma ACE2 Activity	Significant increase	Rat Myocardial Infarction	
Cardiac ACE2 mRNA	Significantly elevated (reversed a 2-fold decrease)	Rat Myocardial Infarction	
Cardiac ACE mRNA	Reduced (counteracted a 2-fold increase)	Rat Myocardial Infarction	
Cardiac AT1R Protein	Significantly inhibited a 1.9-fold increase	Rat Myocardial Infarction	
Serum ACE2 Activity	Significant increase	Young and Old Rats	
Ang-(1-7) Levels	Significant increase	Rat Acute Kidney Injury	
Cardiac Ang II Levels	Reduced	Rat Kidney Disease	

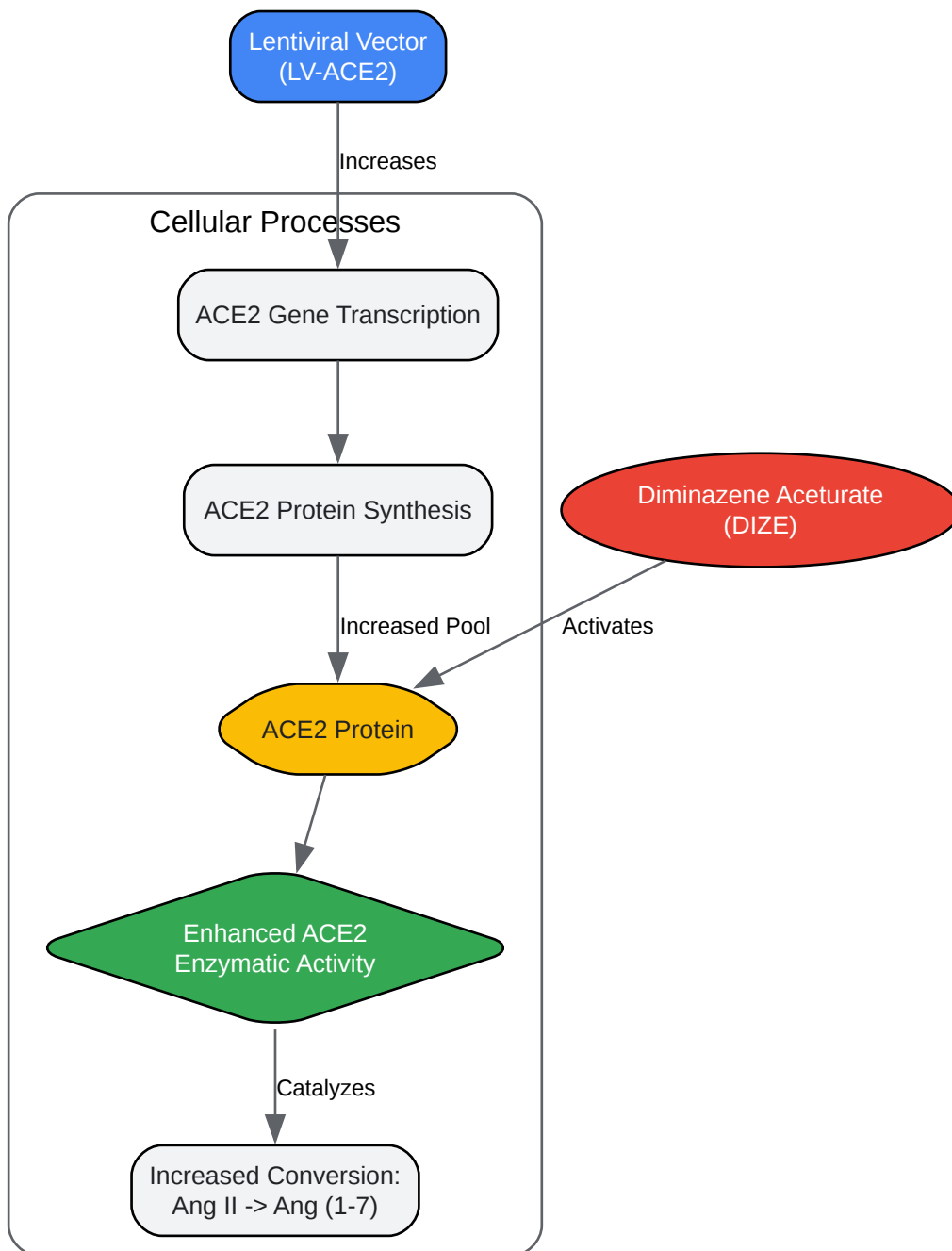
Experimental Workflow and Signaling Pathways Visualizations



Renin-Angiotensin System and PI3K/AKT Signaling



Mechanism of Combined Lentiviral-ACE2 and DIZE Treatment



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- 4. ACE2 Activator Diminazene Aceturate Reduces Adiposity but Preserves Lean Mass in Young and Old Rats - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. Pharmacologic Activation of Angiotensin-Converting Enzyme II Alleviates Diabetic Cardiomyopathy in db/db Mice by Reducing Reactive Oxidative Stress [e-dmj.org]
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